molecular formula C15H11N5S B2621424 3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 212246-19-0

3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B2621424
CAS RN: 212246-19-0
M. Wt: 293.35
InChI Key: WWNFPDBHVBUMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C15H11N5S and a molecular weight of 293.35. It belongs to a class of compounds known as [1,2,4]triazino[5,6-b]indoles . These compounds are gaining importance in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications .


Synthesis Analysis

The synthesis of [1,2,4]triazino[5,6-b]indoles involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . A mixture of the appropriate 5-(t-butyl)indoline-2,3-dione, thiosemicarbazide, and K2CO3 in 30% aqueous 1,4-dioxane was heated under reflux for 10 hours .


Molecular Structure Analysis

The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .


Chemical Reactions Analysis

The [1,2,4]triazino[5,6-b]indoles undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Mechanism of Action

    Target of Action

    Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

    Mode of Action

    The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical Pathways

    Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting they may interfere with viral replication pathways .

    Result of Action

    The molecular and cellular effects of indole derivatives can include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response, among others .

Safety and Hazards

The safety and hazards associated with “3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” are not mentioned in the search results. It’s important to note that this product is intended for research use only and not for human or veterinary use.

Future Directions

The future directions for “3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” and similar compounds could involve further exploration of their biological activity and medicinal applications. For example, the introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . Therefore, the synthesis of new tert-butyl-substituted heteroaromatic compounds has been frequently reported in the literature , suggesting a promising direction for future research.

properties

IUPAC Name

3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c1-2-7-12-11(6-1)13-14(17-12)18-15(20-19-13)21-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFPDBHVBUMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

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